Catalyst-Controlled Chemoselective Sequential Amination: Orthogonal Reactivity of C–Br vs C–Cl Bonds
The presence of both C–Br and C–Cl bonds in 3-bromo-2-chloroaniline enables a catalyst-controlled, one-pot sequential double amination strategy that is fundamentally inaccessible to mono-halogenated anilines such as 2-chloroaniline or 3-bromoaniline. A Pd-crotyl(t-BuXPhos) precatalyst selectively couples the aryl bromide site, while Pd-based RuPhos or (BINAP)Pd(allyl)Cl couples the aryl chloride site with secondary amines in a subsequent step [1]. This orthogonal reactivity allows for the programmed installation of two distinct amine functionalities in a single operational sequence.
| Evidence Dimension | Chemoselective functionalization capability |
|---|---|
| Target Compound Data | Two sequential, catalyst-controlled aminations at distinct halogen sites (C–Br first, then C–Cl) |
| Comparator Or Baseline | 2-Chloroaniline (single C–Cl site) and 3-Bromoaniline (single C–Br site): only one amination possible |
| Quantified Difference | 2 orthogonal coupling handles vs 1 handle; enables >95% chemoselectivity for the desired coupling sequence in bromo-chloroarene substrates |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination; sequential one-pot protocol; t-BuXPhos ligand for C–Br selectivity, RuPhos or BINAP ligand for C–Cl selectivity |
Why This Matters
This orthogonal reactivity enables the efficient, divergent synthesis of advanced amino-aniline scaffolds for medicinal chemistry without intermediate purification, reducing step count and material loss.
- [1] Moss TA, et al. Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. Org Lett. 2018;20(9):2564-2567. PMID: 29688726. View Source
